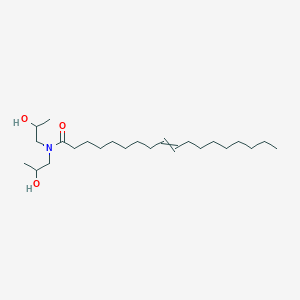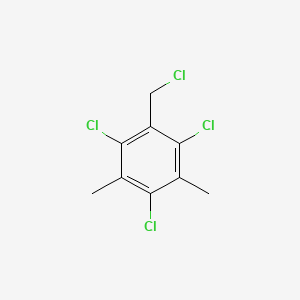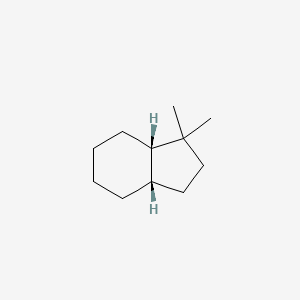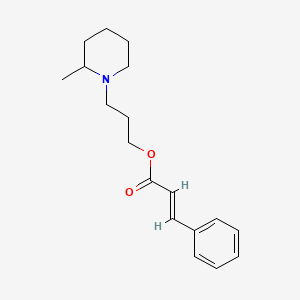
Cinnamic acid, 3-(2'-methylpiperidino)propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnamic acid, 3-(2’-methylpiperidino)propyl ester is a derivative of cinnamic acid, which is a naturally occurring aromatic compound found in various plants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cinnamic acid, 3-(2’-methylpiperidino)propyl ester typically involves the esterification of cinnamic acid with 3-(2’-methylpiperidino)propanol. This reaction can be carried out using various methods, including Fischer esterification and Steglich esterification. In Fischer esterification, cinnamic acid is reacted with 3-(2’-methylpiperidino)propanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. Steglich esterification involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of cinnamic acid, 3-(2’-methylpiperidino)propyl ester may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring high yields and purity of the final product. The choice of catalysts and reaction conditions can be optimized to minimize by-products and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Cinnamic acid, 3-(2’-methylpiperidino)propyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Cinnamic acid, 3-(2’-methylpiperidino)propyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of cinnamic acid, 3-(2’-methylpiperidino)propyl ester involves its interaction with various molecular targets. In antimicrobial applications, it may disrupt the cell membrane integrity of microorganisms, leading to cell death. The compound can also interact with enzymes and proteins, inhibiting their activity and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cinnamic acid, propyl ester
- Cinnamic acid, methyl ester
- Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester
Uniqueness
Cinnamic acid, 3-(2’-methylpiperidino)propyl ester is unique due to the presence of the 2’-methylpiperidino group, which imparts specific chemical and biological properties. This structural feature may enhance its antimicrobial activity and make it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
63938-15-8 |
|---|---|
Molekularformel |
C18H25NO2 |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
3-(2-methylpiperidin-1-yl)propyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H25NO2/c1-16-8-5-6-13-19(16)14-7-15-21-18(20)12-11-17-9-3-2-4-10-17/h2-4,9-12,16H,5-8,13-15H2,1H3/b12-11+ |
InChI-Schlüssel |
SEBFSSWJENDFFN-VAWYXSNFSA-N |
Isomerische SMILES |
CC1CCCCN1CCCOC(=O)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
CC1CCCCN1CCCOC(=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


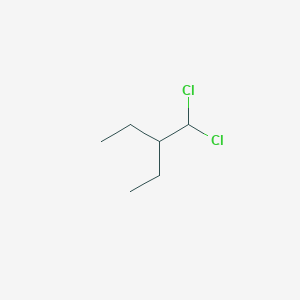
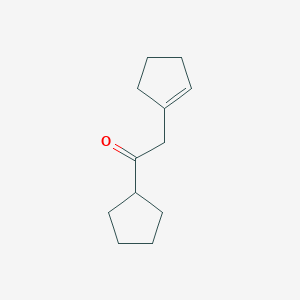

![N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide](/img/structure/B14508917.png)
![2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B14508920.png)
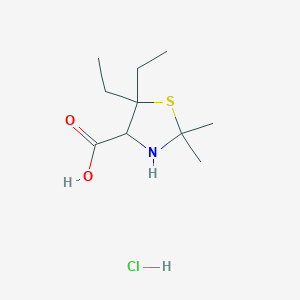


![1-[(2-Aminoethyl)amino]heptadecan-2-OL](/img/structure/B14508942.png)
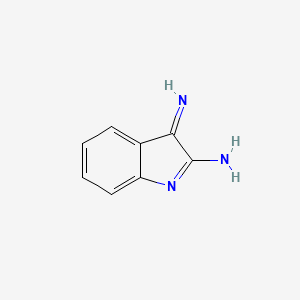
![7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14508959.png)
